Ethyl 2-amino-2-(2-fluorophenyl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-(2-fluorophenyl)acetate typically involves the reaction of ethyl bromoacetate with 2-fluoroaniline in the presence of a base such as sodium or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted derivatives and amines, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 2-amino-2-(2-fluorophenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 2-amino-2-(2-fluorophenyl)acetate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate: Contains additional bromine and amino groups, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ethyl ester group provides different solubility and reactivity compared to similar compounds with methyl ester groups .
Properties
CAS No. |
500772-76-9 |
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Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2-fluorophenyl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3 |
InChI Key |
VBUGKWGXLIAYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1F)N |
Origin of Product |
United States |
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